Product packaging for Methyl 4-hydroxycyclohexanecarboxylate(Cat. No.:CAS No. 6125-57-1)

Methyl 4-hydroxycyclohexanecarboxylate

Cat. No.: B153652
CAS No.: 6125-57-1
M. Wt: 158.19 g/mol
InChI Key: HYDYVXROZHFTGB-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanecarboxylate (B1212342) Derivative Research and Development

Cyclohexanecarboxylate derivatives represent a broad class of organic compounds built upon a six-carbon aliphatic ring structure. ontosight.ai This structural motif is a common feature in many biologically active molecules and functional materials. Researchers have extensively studied these derivatives for applications in medicinal chemistry, agrochemicals, and materials science. ontosight.ai The cyclohexane (B81311) ring serves as a versatile and conformationally flexible scaffold that can be modified with various functional groups to fine-tune properties such as polarity, reactivity, and biological activity.

Methyl 4-hydroxycyclohexanecarboxylate is a significant member of this family. Its importance lies in its role as a readily available intermediate that provides access to a wide array of other cyclohexanecarboxylate derivatives. The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the same cyclohexane backbone allows for selective chemical modifications. This dual functionality is highly valued in the development of new compounds, as it enables the systematic exploration of structure-activity relationships in pharmaceutical and materials science research. mdpi.com For instance, derivatives have been investigated for their potential as anti-inflammatory agents and for their liquid-crystal properties. osti.govontosight.ai

Academic Significance in Organic Synthesis and Materials Science

The academic significance of this compound stems from its utility as a versatile intermediate in two major areas: organic synthesis and materials science.

In organic synthesis , this compound serves as a key starting material for constructing more complex molecular architectures. atomfair.com The hydroxyl group can undergo reactions such as oxidation, etherification, or acylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides. cymitquimica.com This orthogonal reactivity is crucial for the multi-step synthesis of pharmaceutical ingredients and other fine chemicals. For example, it is used in the synthesis of chiral molecules, where the stereochemistry of the cyclohexane ring provides a template for creating enantiomerically pure products. atomfair.com

In materials science , this compound functions as a valuable monomer or crosslinking agent in polymer chemistry. atomfair.com The hydroxyl group can participate in polymerization reactions to form polyesters or polyurethanes. The cyclohexane ring imparts desirable properties to the resulting polymers, such as thermal stability, rigidity, and durability. By incorporating this compound into polymer chains, scientists can tailor the mechanical and thermal properties of materials for specific applications, including the production of specialized resins and coatings.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.2 g/mol
IUPAC Namemethyl 4-hydroxycyclohexane-1-carboxylate
CAS Number17449-76-2
AppearanceColorless to pale yellow liquid or solid

Data sourced from multiple references. chemicalbook.comcymitquimica.comtcichemicals.com

Applications in Scientific Research

FieldApplication
Organic Chemistry Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry Study of enzyme-catalyzed reactions and potential therapeutic properties.
Materials Science Monomer and crosslinking agent in the production of polymers and resins. atomfair.com
Flavor & Fragrance Precursor for cyclohexane-based aroma chemicals. atomfair.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B153652 Methyl 4-hydroxycyclohexanecarboxylate CAS No. 6125-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDYVXROZHFTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169830
Record name Methyl 4-hydroxycyclohexanecarboxylate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17449-76-2, 6125-57-1
Record name Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester
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Record name Methyl 4-hydroxycyclohexanecarboxylate
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Record name Methyl 4-hydroxycyclohexanecarboxylate
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Record name Methyl 4-hydroxycyclohexanecarboxylate
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Record name methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate
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Sophisticated Synthetic Methodologies and Chemical Transformations

Esterification Pathways for Methyl 4-Hydroxycyclohexanecarboxylate Synthesis

The formation of the methyl ester from 4-hydroxycyclohexanecarboxylic acid can be achieved through classical chemical methods or by leveraging biocatalytic systems for milder and more selective transformations.

The most conventional method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating 4-hydroxycyclohexanecarboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

Reaction Protocol: The process typically employs concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) as the catalyst. The carboxylic acid is dissolved in a large excess of absolute methanol, which serves as both a reactant and the solvent. The mixture is then heated under reflux for an extended period, often 15 hours or more, to drive the reaction toward completion. The mechanism, known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the methanol, formation of a tetrahedral intermediate, and subsequent elimination of a water molecule to form the ester.

Optimization Strategies: Fischer esterification is an equilibrium-limited process. To optimize the yield of the desired ester, Le Chatelier's principle is applied. The two primary strategies are:

Use of Excess Alcohol: Employing methanol as the solvent ensures it is present in a large molar excess, shifting the equilibrium towards the product side. Studies have shown that increasing the alcohol excess from an equimolar amount to a 10-fold or 100-fold excess can dramatically increase ester yields to over 95%. mdpi.com

Removal of Water: The water formed as a byproduct can be removed from the reaction mixture using methods like a Dean-Stark apparatus or by adding a dehydrating agent, which also drives the equilibrium to favor ester formation.

Kinetic studies on related substituted cyclohexanecarboxylic acids have shown that electron-withdrawing substituents on the ring can slightly retard the reaction rate. The stereochemistry of the carboxyl group (axial vs. equatorial) also influences reactivity, with equatorial conformers generally reacting more readily.

SubstrateRelative Rate Constant (k_rel)
Cyclohexanecarboxylic Acid1.00
trans-4-t-Butylcyclohexanecarboxylic Acid1.15
cis-4-t-Butylcyclohexanecarboxylic Acid0.32
trans-4-Hydroxycyclohexanecarboxylic Acid~0.95 (estimated)

Table 1: Relative rates of acid-catalyzed esterification in methanol at 30°C for various cyclohexanecarboxylic acids. The data illustrates the influence of substituent conformation on reaction kinetics.

Chemoenzymatic methods offer a green and highly selective alternative to traditional acid catalysis. Lipases are the most commonly employed enzymes for this transformation due to their stability in organic solvents, broad substrate specificity, and high selectivity.

Lipase-Catalyzed Esterification: This biocatalytic approach utilizes lipases to catalyze the esterification of 4-hydroxycyclohexanecarboxylic acid with methanol. The reaction mechanism is a two-step process known as the Ping-Pong Bi-Bi mechanism. The active site of the lipase (B570770) contains a catalytic triad (B1167595) of amino acids (typically Ser-His-Asp). The serine residue first attacks the carboxylic acid, forming a covalent acyl-enzyme intermediate and releasing water. In the second step, methanol attacks this intermediate, forming the methyl ester and regenerating the free enzyme.

Key Features and Advantages:

Mild Conditions: Enzymatic reactions are conducted under mild conditions (near room temperature and neutral pH), which prevents side reactions and decomposition of sensitive substrates.

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity. This is particularly valuable for producing specific stereoisomers of this compound without the need for protecting groups. For instance, a lipase can selectively acylate the carboxylic acid group without affecting the secondary alcohol.

Commonly Used Enzymes: Candida antarctica Lipase B (CALB), often immobilized and sold as Novozym 435, is one of the most effective and widely used biocatalysts for ester synthesis. Other successful lipases include those from Pseudomonas cepacia and Pseudomonas fluorescens.

The efficiency of the biocatalytic process is influenced by factors such as the choice of organic solvent, water activity in the medium, and temperature.

Stereoselective Synthesis of Isomeric Forms

The cyclohexane (B81311) ring of this compound has two substituents that can be arranged in either a cis or trans relationship, leading to two diastereomers. Furthermore, if the starting material is chiral or if an asymmetric process is used, specific enantiomers of these diastereomers can be synthesized.

A primary strategy for achieving high stereoselectivity is the catalytic asymmetric hydrogenation of a prochiral precursor, methyl 4-oxocyclohexanecarboxylate (B1232831). By selecting the appropriate catalyst and conditions, the ketone can be reduced to a secondary alcohol with high control over both the diastereoselectivity (cis vs. trans) and enantioselectivity (R vs. S at the newly formed chiral center).

Asymmetric Hydrogenation of a Ketoester: The reduction of methyl 4-oxocyclohexanecarboxylate introduces the hydroxyl group. The stereochemical outcome is dictated by the chiral catalyst, which facilitates the delivery of hydrogen to a specific face of the carbonyl group. This method is highly efficient for producing enantiomerically pure hydroxy esters. Ruthenium-based catalysts are particularly effective for this transformation. semanticscholar.org This approach directly yields optically active this compound, with the cis/trans ratio and the enantiomeric excess (ee) being dependent on the catalyst system.

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst. Ruthenium(II) complexes containing a combination of a chiral diphosphine ligand and a chiral diamine ligand have emerged as state-of-the-art catalysts for the reduction of unfunctionalized ketones and ketoesters.

Key Catalyst Systems:

Ru-BINAP/Diamine Systems: Developed by Noyori and colleagues, catalysts of the type RuCl₂(chiral diphosphine)(chiral diamine) are highly effective. Ligands like BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)) provide a rigid C₂-symmetric chiral environment. When combined with a chiral diamine ligand such as DPEN (1,2-diphenylethylenediamine), these catalysts achieve exceptional enantioselectivity (often >98% ee) and high turnover numbers. semanticscholar.org

Ru-Arene/TsDPEN Systems: Another class of powerful catalysts features a ruthenium center coordinated to an arene ligand (like p-cymene) and a tosylated diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). researchgate.net These catalysts are highly active and can operate under various conditions, including in acidic or basic media, to reduce a wide range of ketones to chiral alcohols. researchgate.netnih.gov

Catalyst Precursor TypeChiral LigandsTypical SubstrateAchieved Enantioselectivity (ee)
RuCl₂(diphosphine)(diamine)(S)-BINAP / (S,S)-DPENAromatic Ketones>99%
RuCl(Ts-diamine)(arene)(S,S)-TsDPEN / p-cymeneAromatic Ketones, Ketoesters97-99%
Ir-Cp*(MsDPEN)(S,S)-MsDPENHeterocyclic Ketones>99%

Table 2: Representative chiral catalysts used in the asymmetric hydrogenation of ketones and ketoesters, which are analogous to the precursor for this compound.

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, enantiomerically pure stereoisomer, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. This process combines a rapid, enzyme-catalyzed kinetic resolution with the simultaneous in-situ racemization of the slower-reacting enantiomer.

Application to this compound: For a racemic mixture of this compound, a DKR process could be designed as follows:

Kinetic Resolution: A lipase (e.g., from Pseudomonas cepacia) is used to selectively acylate one enantiomer of the alcohol (e.g., the R-enantiomer) using an acyl donor like vinyl acetate. This produces an enantiomerically enriched ester and leaves the unreacted (S)-enantiomer of the alcohol.

In-situ Racemization: A second catalyst, typically a transition metal complex (e.g., a ruthenium-based catalyst), is added to racemize the unreacted (S)-alcohol back into the racemic mixture.

As the reaction proceeds, the (S)-enantiomer is continuously converted back to the racemate, which then becomes available for the lipase-catalyzed acylation. This cycle continues until, theoretically, the entire starting material is converted into a single enantiomer of the acylated product, which can then be deacylated to yield the enantiopure alcohol. Lipase-catalyzed hydrolysis of a racemic ester can also be employed in a DKR setup. polimi.itmdpi.com This sophisticated approach allows for the highly efficient production of a single stereoisomer from a racemic starting material.

Advanced Reaction Sequences and Functional Group Interconversions

A prevalent and scalable synthetic route to this compound begins with the commercially available precursor, p-hydroxybenzoic acid. This multi-step process involves two key transformations: Fischer esterification followed by catalytic hydrogenation.

Step 1: Fischer Esterification of p-Hydroxybenzoic Acid The first step is the conversion of the carboxylic acid group of p-hydroxybenzoic acid into a methyl ester. This is typically achieved through the Fischer esterification reaction, where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The use of excess methanol helps to shift the equilibrium towards the formation of the ester, Methyl 4-hydroxybenzoate (B8730719), with water as a byproduct. The reaction is typically run under reflux for several hours to ensure high conversion.

Step 2: Catalytic Hydrogenation of Methyl 4-hydroxybenzoate The second step involves the reduction of the aromatic ring of Methyl 4-hydroxybenzoate to a cyclohexane ring. This is accomplished via catalytic hydrogenation. The substrate is dissolved in a suitable solvent, such as water or an alcohol, and subjected to high-pressure hydrogen gas in the presence of a metal catalyst. A ruthenium on carbon (Ru/C) catalyst is often effective for this transformation, which can be carried out at elevated temperatures (e.g., 80-120°C) and pressures (e.g., 1-3 MPa). This step yields a mixture of cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate, the ratio of which can be controlled as discussed in section 2.2.4. Subsequent isomerization, often by heating with a base like sodium methoxide (B1231860), can be used to enrich the more stable trans isomer if desired.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers an alternative and highly efficient method for constructing the six-membered ring of cyclohexene (B86901) derivatives. This approach provides excellent control over regioselectivity and can be used to synthesize precursors for this compound.

A representative Diels-Alder strategy involves the reaction between a simple conjugated diene, such as 1,3-butadiene, and a dienophile, like methyl acrylate (B77674). This reaction, typically promoted by heat, leads to the formation of Methyl cyclohex-3-ene-1-carboxylate. The reaction proceeds via a concerted mechanism, forming a new six-membered ring containing a double bond.

To arrive at the target structure, the resulting cyclohexene derivative must undergo further functionalization. The double bond in Methyl cyclohex-3-ene-1-carboxylate serves as a handle for introducing the required hydroxyl group at the C4 position. This can be accomplished through various established methods of alkene hydroxylation, such as hydroboration-oxidation or epoxidation followed by ring-opening, to yield the saturated this compound.

This compound possesses two versatile functional groups—a hydroxyl group and a methyl ester—making it a valuable intermediate for the synthesis of other important compounds.

Reactions of the Ester Group: The methyl ester can be readily reduced to a primary alcohol. For example, the catalytic hydrogenation of both the aromatic ring and the ester group of Dimethyl terephthalate (B1205515) is an industrial route to produce 1,4-Cyclohexanedimethanol (CHDM), a key monomer in polyester (B1180765) production. Similarly, the reduction of this compound using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield (4-(hydroxymethyl)cyclohexan-1-ol).

Reactions of the Hydroxyl Group: The secondary hydroxyl group is a key site for derivatization. It can be converted into a good leaving group (e.g., a tosylate) and subsequently substituted by various nucleophiles. A notable application is its conversion into an amino group. For instance, the hydroxyl group can be transformed into a primary amine precursor, which can then be converted to an amine, leading to the synthesis of valuable compounds like 4-(aminomethyl)cyclohexane carboxylic acid, a structural analog of tranexamic acid.

The table below outlines key derivatization strategies for this compound.

Functional GroupReaction TypeReagentsProduct Class
Methyl EsterReductionLiAlH₄ or Catalytic HydrogenationDiol
HydroxylOxidationPCC, Swern, etc.Ketone
HydroxylAcylation / EsterificationAcyl chloride, Carboxylic acidDiester
HydroxylConversion to AmineMulti-step (e.g., mesylation, azide (B81097) substitution, reduction)Amino ester / Amino acid

Comparative Analysis of Synthetic Routes for Scalability and Sustainability

When evaluating synthetic routes for industrial application, factors such as scalability, cost, safety, and environmental impact are paramount. The two primary routes discussed for this compound—catalytic hydrogenation of an aromatic precursor and the Diels-Alder cycloaddition approach—offer distinct advantages and disadvantages.

Catalytic Hydrogenation Route: This route, starting from p-hydroxybenzoic acid, is generally favored for large-scale production.

Scalability: The technologies for both Fischer esterification and high-pressure catalytic hydrogenation are well-established and widely implemented in the chemical industry. The processes can be run in large batch or continuous-flow reactors.

Sustainability: The primary precursor, p-hydroxybenzoic acid, can be derived from biomass, offering a potential renewable feedstock. The main byproduct of the esterification is water. However, the hydrogenation step requires high pressures of hydrogen gas, which has safety and energy cost implications. The choice of catalyst is critical; while precious metal catalysts like ruthenium and palladium are highly efficient, their cost, toxicity, and potential for leaching into the product are concerns. Catalyst recycling is essential for a sustainable process. The use of harsh acids (H₂SO₄) in esterification also presents waste disposal challenges.

Diels-Alder Route: This route offers high atom economy but presents different challenges for industrial scale-up.

Comparison Summary:

FeatureCatalytic Hydrogenation RouteDiels-Alder Route
Starting Materials p-Hydroxybenzoic acid (potentially bio-based)1,3-Butadiene, Methyl acrylate (petroleum-derived)
Atom Economy Good (Esterification produces H₂O)Excellent (for cycloaddition); Fair (overall, due to hydroxylation)
Industrial Maturity High (well-established technology)Moderate (requires specialized handling for gaseous dienes)
Catalyst Precious metals (Ru, Pd, Rh); requires recyclingOften thermal or Lewis acid; subsequent steps may need reagents
Energy Input High (high pressure/temperature for hydrogenation)Moderate (heating for cycloaddition)
Overall Assessment More established and direct for large scale, with sustainability dependent on catalyst choice and H₂ sourcing.Elegant and atom-economical ring formation, but less direct and potentially more complex overall process for this specific target.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Hydroxycyclohexanecarboxylate

Reactivity Profiles of the Hydroxyl Functional Group

The secondary hydroxyl group is a key site for various chemical modifications, including oxidation and nucleophilic substitution. Its reactivity is modulated by factors such as steric hindrance and electronic effects from the methyl ester group.

The secondary alcohol of methyl 4-hydroxycyclohexanecarboxylate can be oxidized to yield the corresponding ketone, methyl 4-oxocyclohexanecarboxylate (B1232831). This transformation is a common and synthetically useful reaction. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for the oxidation of secondary alcohols to ketones include using chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more selective agents like those based on dimethyl sulfoxide (B87167) (DMSO), such as the Swern and Moffatt oxidations. Another effective method involves the use of 2-iodoxybenzoic acid (IBX). researchgate.net The general transformation is depicted below:

Reactant: this compound

Product: Methyl 4-oxocyclohexanecarboxylate

Transformation: C-O-H to C=O

Further oxidation of the resulting ketone to a carboxylic acid derivative, which would involve cleavage of the cyclohexane (B81311) ring, requires harsh reaction conditions and strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or nitric acid. nsf.gov This C-C bond cleavage is energetically demanding due to the high activation energy required. nsf.gov Strategies to achieve such transformations often rely on activating the ketone functionality first. nsf.gov

Table 1: Representative Oxidation Reactions of Secondary Alcohols

Oxidizing Agent/System Typical Conditions Product Type
Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Ketone
Swern Oxidation (DMSO, oxalyl chloride, base) Low temperature (-78 °C) Ketone
2-Iodoxybenzoic acid (IBX) DMSO or other organic solvents Ketone
Potassium permanganate (KMnO₄) Strong acid/base, heat Carboxylic Acids (via ring cleavage)

Nucleophilic Substitution Reactions and Their Scope

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. Therefore, for a substitution reaction to occur at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group. This is typically achieved by protonating the oxygen in an acidic medium to form an oxonium ion (-OH₂⁺), which can depart as a neutral water molecule.

The reaction can proceed through two primary mechanisms:

Sₙ1 (Substitution Nucleophilic Unimolecular): This mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored for tertiary alcohols and under conditions that stabilize the carbocation.

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org The reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the reaction center. libretexts.org

For this compound, a secondary alcohol, both Sₙ1 and Sₙ2 pathways are possible depending on the reaction conditions and the nucleophile. Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, creates an excellent leaving group, allowing for substitution reactions with a wide range of nucleophiles (e.g., halides, cyanides, azides) under milder conditions.

Hydrogen bonding plays a critical role in the reactivity of this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group primarily acts as a hydrogen bond acceptor. These interactions can be intramolecular or intermolecular.

Intermolecular hydrogen bonding with solvent molecules or other reagents can influence reaction rates and outcomes. mdpi.com For instance, hydrogen bonding can stabilize transition states or anionic intermediates, thereby accelerating a reaction. mdpi.com In the context of stereocontrol, hydrogen bonding is a key non-covalent interaction that can direct the approach of a reagent to a specific face of the molecule. semanticscholar.org By forming a temporary, organized structure, hydrogen bonds can create a steric and electronic environment that favors the formation of one stereoisomer over another. oregonstate.edu This principle is fundamental in asymmetric catalysis, where chiral catalysts use hydrogen bonding to control the stereochemical outcome of a reaction. mdpi.comsemanticscholar.org While weaker than covalent bonds, the stabilization afforded by these interactions is often sufficient to achieve high levels of selectivity. oregonstate.edu

Chemical Transformations of the Methyl Ester Moiety

The methyl ester group provides another avenue for chemical modification, primarily through reduction to an alcohol or hydrolysis to a carboxylic acid.

The methyl ester group of this compound can be reduced to a primary alcohol, yielding (4-hydroxycyclohexyl)methanol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones.

The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group (-OCH₃) and a second hydride attack on the intermediate aldehyde to form the primary alcohol upon acidic workup. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can be used for more reactive carbonyl compounds like aldehydes and ketones. iwu.edu Therefore, a selective reduction of an aldehyde in the presence of an ester is possible with NaBH₄. iwu.edu

Table 2: Common Reducing Agents for Esters

Reducing Agent Reactivity with Esters Product
Lithium aluminum hydride (LiAlH₄) High Primary Alcohol
Sodium borohydride (NaBH₄) Generally unreactive No reaction

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that typically follows a bimolecular acyl substitution mechanism (Bₐc2). The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (-OCH₃) as the leaving group. A final, rapid acid-base reaction between the carboxylic acid and the strongly basic methoxide yields the carboxylate salt and methanol (B129727). The rate of this reaction is second-order, being proportional to the concentrations of both the ester and the hydroxide ion. viu.ca

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism (Aₐc2) begins with the protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, methanol is eliminated as the leaving group, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid. The rate of hydrolysis can be influenced by substituents on the cyclohexane ring and the solvent system used. rsc.orgzenodo.org

The half-life for the hydrolysis of esters can vary significantly depending on the structure of the ester and the pH of the solution. viu.ca

Nucleophilic Acyl Substitution Reactivity

This compound possesses a methyl ester functional group, which is susceptible to nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of carboxylic acid derivatives. libretexts.org The reaction proceeds when a nucleophile attacks the electrophilic carbonyl carbon of the ester. This initial attack breaks the pi bond of the carbonyl, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is typically unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and a leaving group is expelled. In the case of this compound, the leaving group is the methoxide ion (CH₃O⁻). libretexts.org

Reaction TypeNucleophileReagent ExampleProduct
Hydrolysis (Saponification) Hydroxide ion (OH⁻)Sodium Hydroxide (NaOH)4-Hydroxycyclohexanecarboxylate
Transesterification Alkoxide ion (RO⁻)Sodium Ethoxide (NaOEt)Ethyl 4-hydroxycyclohexanecarboxylate
Amidation Ammonia (NH₃)Ammonia4-Hydroxycyclohexanecarboxamide
Reduction Hydride ion (H⁻)Lithium Aluminum Hydride (LiAlH₄)(4-Hydroxycyclohexyl)methanol

This table illustrates common nucleophilic acyl substitution reactions and a related reduction involving the ester group of this compound.

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a crucial role in the chemical behavior of this compound. wikipedia.orgresearchgate.net These effects arise from the interactions between bonding or non-bonding orbitals and are distinct from purely steric or electronic effects. imperial.ac.ukrsc.org In a cyclic system like this, the orientation of substituents (axial vs. equatorial) dictates the potential for orbital overlap, which can significantly influence reaction pathways and product distributions.

Conformational Analysis and its Impact on Reactivity

This compound exists as two geometric isomers: cis and trans. The reactivity of each isomer is heavily influenced by its preferred chair conformation.

trans-isomer : In the most stable chair conformation of the trans-isomer, both the hydroxyl group and the methyl ester group can occupy equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), making both functional groups relatively accessible for reaction.

cis-isomer : For the cis-isomer, one substituent must be in an axial position while the other is equatorial in any given chair conformation. The axial substituent experiences greater steric hindrance from the axial hydrogens on the same face of the ring. This increased steric crowding can impede the approach of reagents, potentially lowering the reaction rate at the axial site compared to the less hindered equatorial site.

IsomerMost Stable ConformationSubstituent PositionsImpact on Reactivity
trans Diequatorial-OH (eq), -COOCH₃ (eq)Both groups are sterically accessible, leading to potentially faster reaction rates.
cis Axial-Equatoriale.g., -OH (ax), -COOCH₃ (eq)The axial group is sterically hindered, potentially leading to slower reactions at that site.

This table summarizes the conformational analysis of cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate and its general impact on chemical reactivity.

Regioselectivity and Diastereoselectivity in Functionalization Reactions

Stereoelectronic effects are critical in determining the selectivity of reactions on bifunctional molecules like this compound.

Regioselectivity : This refers to the preferential reaction of one functional group over another. For instance, in a reaction with a sterically bulky acylating agent, the more accessible hydroxyl group of the trans-diequatorial conformer might react preferentially over the ester. In the cis-isomer, a reagent might selectively react with the equatorial group over the more hindered axial group.

Diastereoselectivity : This refers to the preferential formation of one diastereomer over another. When a reaction creates a new stereocenter, the existing stereochemistry and conformation of the ring can direct the approach of the incoming reagent. For example, the reduction of a ketone at the 4-position (if the hydroxyl group were oxidized) would be subject to facial selectivity. The incoming hydride reagent would preferentially attack from the less hindered face of the carbonyl group, which is typically anti-periplanar to the largest adjacent group to maximize orbital overlap and minimize steric clash. This stereoelectronic control dictates the stereochemistry of the resulting alcohol.

Elucidation of Reaction Mechanisms

Understanding the detailed pathway of a reaction, including its rate and any intermediates, is crucial for controlling chemical transformations.

Kinetic Studies of this compound Transformations

Kinetic studies measure the rate at which a reaction proceeds, providing insight into the reaction mechanism. While specific kinetic data for this compound is not widely published, studies on structurally similar compounds can provide valuable models. For example, kinetic analysis of the biodegradation of the related compound trans-4-methyl-1-cyclohexane carboxylic acid has been performed. nih.gov

In these studies, factors such as substrate concentration, temperature, and pH were varied to determine their effect on the reaction rate. nih.gov It was observed that the biodegradation rate was significantly influenced by temperature, being five times faster at 23°C than at 4°C. nih.gov The pH also had a dramatic effect, with the maximum specific growth rate occurring at a pH of 10. nih.gov These findings highlight that environmental conditions can profoundly alter the kinetics of reactions involving the cyclohexanecarboxylate (B1212342) scaffold. Similar principles would apply to the chemical transformations of this compound, where temperature and pH (or catalyst concentration) would be critical parameters in controlling the reaction rate.

ParameterCondition 1Rate/Yield 1Condition 2Rate/Yield 2
Temperature 23°C (neutral pH)0.52 day⁻¹ (rate)4°C (neutral pH)~0.10 day⁻¹ (rate)
pH Neutral0.21 mg/mg (yield)100.41 mg/mg (yield)

This table presents kinetic and yield data from the biodegradation of the related compound trans-4-methyl-1-cyclohexane carboxylic acid, illustrating the influence of reaction conditions. nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is strongly supported by the direct or indirect observation of reaction intermediates. nih.gov In the case of nucleophilic acyl substitution reactions of this compound, the key mechanistic feature is the formation of a transient tetrahedral intermediate. libretexts.orgpressbooks.pub

This intermediate results from the nucleophile's attack on the sp²-hybridized carbonyl carbon, which temporarily becomes sp³-hybridized and tetrahedral. libretexts.org While these intermediates are generally too unstable to be isolated, their existence is a cornerstone of the well-established addition-elimination mechanism for this reaction class. masterorganicchemistry.com Their presence can be inferred through kinetic experiments, isotopic labeling studies, or computational modeling. Modern analytical techniques and carefully designed experiments can sometimes allow for the trapping or spectroscopic observation of such transient species, providing direct evidence for the proposed mechanistic pathway. nih.gov

Advanced Characterization Techniques for Structural and Stereochemical Analysis

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopy is fundamental to characterizing the molecular structure of methyl 4-hydroxycyclohexanecarboxylate, with each technique offering unique insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound and is particularly crucial for differentiating its cis and trans stereoisomers. The chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) within the molecule generates a distinct signal, providing a detailed map of the molecular framework.

In ¹H NMR, the chemical shifts and coupling constants of the protons attached to C1 (the carbon bearing the ester) and C4 (the carbon bearing the hydroxyl group) are diagnostic for isomer identification. The orientation of these protons—axial or equatorial—within the cyclohexane (B81311) chair conformation dictates their magnetic environment. For instance, an axial proton typically resonates at a higher field (lower ppm) and exhibits larger coupling constants to adjacent axial protons compared to an equatorial proton. This difference allows for the unambiguous assignment of the cis and trans configurations. The protons of the methyl ester group typically appear as a sharp singlet around 3.6-3.7 ppm.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms also differ between the cis and trans isomers due to steric effects. The carbon atoms in the more sterically compressed isomer are generally shielded and appear at a higher field (lower ppm). The carbonyl carbon of the ester group is characteristically found far downfield.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Isomers This table is interactive. Click on the headers to sort.

Proton Type Functional Group Typical Chemical Shift (δ, ppm) Multiplicity
H-C4 Methine (hydroxyl) 3.5 - 4.1 Multiplet
H₃-CO Methyl (ester) ~3.7 Singlet
H-C1 Methine (ester) 2.2 - 2.6 Multiplet
H-C (ring) Methylene (cyclohexane) 1.2 - 2.1 Multiplets
H-O Hydroxyl Variable Broad Singlet

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound This table is interactive. Click on the headers to sort.

Carbon Type Functional Group Typical Chemical Shift (δ, ppm)
C=O Carbonyl (ester) 175 - 177
C4-OH Methine (hydroxyl) 67 - 71
O-CH₃ Methyl (ester) ~52
C1-COOCH₃ Methine (ester) 42 - 44
C-C (ring) Methylene (cyclohexane) 25 - 35

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₄O₃, corresponding to a molecular weight of approximately 158.20 g/mol . chemicalbook.comvurup.sk In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The molecular ion of this compound is often unstable and undergoes fragmentation, yielding smaller, characteristic ions. chemguide.co.uk Analysis of these fragments provides corroborating evidence for the compound's structure. Common fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This results in a fragment ion with an m/z of 127 (158 - 31).

Loss of the carbomethoxy group (•COOCH₃): This cleavage leads to a peak at m/z 99 (158 - 59).

Loss of a water molecule (H₂O): Dehydration of the molecular ion produces a fragment at m/z 140 (158 - 18). libretexts.org

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen of the hydroxyl group or the carbonyl of the ester group can lead to various other fragment ions.

These fragmentation patterns serve as a molecular fingerprint, aiding in the identification of the compound. libretexts.org

Table 3: Predicted Mass Spectrometry Data and Common Fragments for this compound This table is interactive. Click on the headers to sort.

Species Formula m/z (Mass/Charge Ratio) Description
[M]⁺• [C₈H₁₄O₃]⁺• 158 Molecular Ion
[M-H₂O]⁺• [C₈H₁₂O₂]⁺• 140 Loss of water
[M-OCH₃]⁺ [C₇H₁₁O₂]⁺ 127 Loss of methoxy radical
[M-COOCH₃]⁺ [C₇H₁₁O]⁺ 99 Loss of carbomethoxy radical

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The IR spectrum of this compound is dominated by two characteristic absorption bands:

A strong, broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.

A sharp, intense band around 1730 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester functional group.

Other significant absorptions include C-H stretching vibrations of the cyclohexane ring and methyl group just below 3000 cm⁻¹, and C-O stretching vibrations for the alcohol and ester groups in the 1000-1300 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Bands for this compound This table is interactive. Click on the headers to sort.

Wavenumber Range (cm⁻¹) Bond Functional Group Description of Absorption
3600 - 3200 O-H Hydroxyl Strong, Broad
3000 - 2850 C-H Alkane (ring & methyl) Medium to Strong
~1730 C=O Ester (carbonyl) Strong, Sharp
1300 - 1000 C-O Ester and Alcohol Medium to Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and solid-state conformation of a crystalline compound. By diffracting X-rays off a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.

For this compound, this technique could unequivocally establish:

The relative stereochemistry (cis or trans) of the hydroxyl and ester substituents.

The preferred chair conformation of the cyclohexane ring in the solid state.

The axial or equatorial positioning of the -OH and -COOCH₃ groups for each specific isomer.

Intermolecular interactions, such as hydrogen bonding patterns, within the crystal lattice.

Despite its power, published single-crystal X-ray diffraction data for this compound is not readily found in common scientific databases. However, the technique remains the gold standard for such structural determinations should a suitable crystal be grown and analyzed.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its cis and trans isomers.

Gas chromatography (GC) is a highly effective technique for separating and quantifying volatile compounds. It is routinely used to assess the purity of this compound samples. vurup.sk The cis and trans isomers possess different physical properties, such as boiling points and polarities, which allows for their separation on a GC column. researchgate.net Typically, the isomers will exhibit distinct retention times, enabling their individual quantification.

For compounds with polar functional groups like the hydroxyl group in this compound, GC analysis can sometimes be improved by converting them into more volatile, less polar derivatives. This process, known as derivatization, can lead to sharper peaks and better resolution. researchgate.netphenomenex.com A common method is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This reaction reduces hydrogen bonding, lowers the compound's boiling point, and enhances its thermal stability, making it more amenable to GC analysis. gcms.cz The resulting TMS ether is significantly more volatile and often provides superior chromatographic performance.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of stereoisomers. In the context of this compound, which possesses two stereogenic centers, HPLC is instrumental in resolving the cis and trans diastereomers. The separation principle of HPLC relies on the differential partitioning of the analytes between a stationary phase and a mobile phase. The choice of these phases is critical for achieving successful resolution of stereoisomers.

The resolution of cis and trans isomers of cyclic compounds like this compound is typically achieved using either normal-phase or reversed-phase HPLC. In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. Conversely, reversed-phase HPLC, the more common technique, employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The separation of the cis and trans isomers is based on the differences in their three-dimensional structures, which affects their interaction with the stationary phase. The isomer that has a stronger interaction with the stationary phase will be retained longer and thus elute later.

A hypothetical HPLC method for the resolution of cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate could employ a C18 stationary phase. The differential interaction of the cis and trans isomers with the hydrophobic C18 chains would facilitate their separation. The mobile phase would likely consist of a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The precise ratio of the organic solvent to water would be optimized to achieve the best resolution between the two isomer peaks. A lower percentage of the organic solvent generally leads to longer retention times and potentially better separation.

Detection of the eluted isomers can be accomplished using a variety of detectors. Since this compound lacks a strong chromophore, a UV detector set at a low wavelength (e.g., 210 nm) could be used, although with limited sensitivity. A more universal detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), would be more suitable for this non-chromophoric compound.

To provide a concrete example, the following data table outlines a potential set of HPLC conditions for the stereoisomer resolution of a structurally related compound, which could be adapted for this compound.

Interactive Data Table: Illustrative HPLC Parameters for Stereoisomer Resolution

ParameterValueDetails
Stationary Phase C18 (Octadecylsilyl)A non-polar stationary phase commonly used in reversed-phase HPLC, providing hydrophobic interactions.
Column Dimensions 4.6 mm x 250 mm, 5 µmStandard analytical column dimensions; 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40 v/v)A polar mobile phase. The ratio can be adjusted to optimize the separation of the cis and trans isomers.
Flow Rate 1.0 mL/minA typical flow rate for an analytical HPLC column of these dimensions.
Column Temperature 30 °CTemperature control can improve the reproducibility of retention times.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Detection Refractive Index (RI)Suitable for non-chromophoric compounds like this compound.
Expected Elution trans-isomer followed by cis-isomerThe elution order can vary depending on the specific interactions with the stationary phase.

Applications and Emerging Research Trajectories

Utilization as a Key Intermediate in Complex Organic Synthesis

The reactivity of its hydroxyl and ester functional groups allows for a wide range of chemical transformations, positioning Methyl 4-hydroxycyclohexanecarboxylate as a crucial starting material or intermediate in multi-step synthetic pathways.

Building Block for Pharmaceutical and Agrochemical Compounds

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com Its cyclohexane (B81311) core is a common motif in many biologically active molecules. The dual functionality of the molecule allows for sequential or orthogonal modifications, enabling the construction of complex molecular architectures. For instance, the hydroxyl group can be oxidized, reduced, or converted into a leaving group, while the ester can be hydrolyzed, reduced, or reacted with nucleophiles. This versatility makes it an attractive starting point for the synthesis of a diverse array of target molecules with potential applications in medicine and agriculture. cymitquimica.com

Precursor in the Synthesis of Conformationally Constrained Amino Acid Analogues

In the field of medicinal chemistry, there is significant interest in the development of peptides with enhanced stability and specific conformations. This compound serves as a precursor for the synthesis of conformationally constrained amino acid analogues. unirioja.es These modified amino acids, when incorporated into peptides, can induce specific secondary structures, such as turns or helices, which are often crucial for biological activity. The synthesis of these analogues often involves leveraging the stereochemistry of the cyclohexane ring to control the spatial orientation of the amino and carboxyl groups. For example, the synthesis of various stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, which are constrained analogues of serine, has been reported. unirioja.es Similarly, it is a starting point for 1-amino-4-hydroxycyclohexane-1-carboxylic acid, another family of constrained hydroxy-α,α-disubstituted-α-amino acids. rsc.org

Role in the Synthesis of Specific Drug Precursors (e.g., Tranexamic Acid Derivatives)

This compound and its derivatives play a role in the synthesis of specific drug precursors. A notable example is its connection to the synthesis of tranexamic acid, an antifibrinolytic agent. nih.gov While various synthetic routes to tranexamic acid exist, some strategies involve intermediates that are structurally related to this compound. chemicalbook.comresearchgate.netderpharmachemica.com For instance, derivatives of tranexamic acid have been synthesized to enhance its absorption. nih.gov The cyclohexane ring is a core component of tranexamic acid, and synthetic strategies often focus on the stereoselective introduction of the aminomethyl and carboxylic acid groups in a trans configuration.

Integration into Polymer Science and Materials Research

The functional groups of this compound also make it a valuable component in the design and synthesis of advanced polymeric materials.

Monomer Design for Advanced Polymeric Materials

The presence of both a hydroxyl and an ester group allows this compound to be used as a monomer in the synthesis of polyesters and other polymers. The hydroxyl group can participate in condensation polymerization reactions, while the ester group can be modified to introduce other polymerizable functionalities. The rigid cyclohexane ring can impart desirable thermal and mechanical properties to the resulting polymers. This makes it a candidate for the development of specialty polymers with tailored characteristics for specific applications.

Functionalization of Polymer Backbones via Radical Chemistry

Radical chemistry offers a powerful set of tools for the modification of polymers. numberanalytics.comnih.gov The hydroxyl group of this compound can be used as a handle to attach radical initiators or polymerizable groups to a polymer backbone. This allows for the grafting of new polymer chains from the original polymer, leading to the formation of comb or brush copolymers. cityu.edu.hk These grafted polymers can exhibit unique properties and are of interest for applications in surface modification, drug delivery, and nanotechnology. Radical polymerization techniques are widely used for their tolerance to various functional groups and reaction conditions. nih.gov

Investigations in Biocatalysis and Metabolic Pathway Studies

The distinct chemical functionalities of this compound make it a valuable tool for biochemical research, particularly in the study of enzyme-mediated processes and metabolic pathways.

This compound is utilized as a model substrate in the investigation of enzyme-catalyzed reactions. The ester linkage is a target for hydrolytic enzymes, such as esterases and lipases, making the compound suitable for studying enzyme kinetics and mechanisms of action. The hydroxyl and ester groups are crucial for its reactivity and interaction with enzyme active sites.

By observing the transformation of this substrate, researchers can gain insights into metabolic pathways. The hydrolysis of the ester to 4-hydroxycyclohexanecarboxylic acid, for example, can be a step in a larger metabolic cascade. Understanding how enzymes process this molecule helps in elucidating broader biological functions and pathways.

While this compound is a key precursor in the chemical synthesis of various complex molecules for pharmaceutical research, its specific role as a direct precursor in the directed biosynthesis of rapamycin (B549165) analogues is not documented in the scientific literature.

However, its utility as a foundational building block in medicinal chemistry is well-established. For example, it serves as a starting material in the multi-step synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degraders, which are under investigation for the treatment of autoimmune diseases. acs.orgnih.gov In these synthetic schemes, the cyclohexane ring provides a rigid scaffold that can be appropriately functionalized. Similarly, it has been used in the synthesis of Rho kinase inhibitors and DGAT1 inhibitors. google.comgoogleapis.comgoogle.com

The following table summarizes its role as a documented starting material in the synthesis of complex pharmaceutical agents.

Target Molecule ClassTherapeutic AreaRole of this compound
IRAK4 DegradersAutoimmune DiseasesProvides a core cyclohexane scaffold for linker attachment. acs.orgnih.gov
Rho Kinase InhibitorsHypertension, etc.Used as a chemical building block in the synthesis pathway. google.comgoogleapis.com
DGAT1 InhibitorsType II Diabetes, ObesityServes as a key intermediate in the synthesis of the inhibitor. google.com
Antibacterial AgentsInfectious DiseasesEmployed as a starting material for creating novel antibacterial compounds. google.comgoogleapis.com

This table is interactive and allows for sorting.

Microbial transformation is a powerful technique used to generate novel derivatives of organic compounds through the enzymatic systems of microorganisms. While this methodology is widely applied to various bioactive molecules, specific studies detailing the microbial transformation of this compound are not extensively reported. Nevertheless, its chemical structure suggests it could be a viable substrate for such studies. Fungal or bacterial enzymes could potentially catalyze reactions such as oxidation of the secondary alcohol to a ketone or further hydroxylation at other positions on the cyclohexane ring, leading to new, potentially bioactive analogues.

Future Research Directions and Computational Approaches

Future research is likely to focus on expanding the synthetic utility of this compound and employing computational methods to predict its behavior and the properties of its derivatives.

Computational chemistry and molecular modeling are increasingly vital in modern drug discovery and materials science. For derivatives of this compound, these methods are crucial for understanding structure-activity relationships (SAR). acs.orgnih.gov For example, in the development of IRAK4 degraders, molecular modeling was used to predict how molecules synthesized from this precursor would fit into the ATP binding pocket of the target kinase. nih.gov Such models help rationalize the potency of different analogues and guide the design of new compounds with improved affinity and selectivity.

In silico tools can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules derived from this scaffold. Predicting metabolic stability, such as the rate of ester hydrolysis, can help in designing more effective therapeutic agents.

The table below lists some computationally predicted physicochemical properties for this compound, which are foundational for SAR and molecular modeling studies.

PropertyPredicted Value
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.20 g/mol
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area46.5 Ų

This table is interactive and allows for sorting.

Rational Design of Derivatives for Targeted Applications

The rational design of derivatives of this compound is a strategic approach in medicinal chemistry and materials science to create novel molecules with enhanced or specific functionalities. This process involves modifying the core structure of the parent compound to optimize its interaction with biological targets or to impart desired physical properties for materials applications. The inherent stereochemistry and the presence of hydroxyl and methyl ester functional groups on the cyclohexane ring make it a versatile scaffold for such modifications.

In the realm of drug discovery, the cyclohexane ring of this compound serves as a non-aromatic, rigid scaffold that can be functionalized to interact with specific binding pockets of enzymes or receptors. The design process often begins with computational modeling and structure-activity relationship (SAR) studies to predict how modifications will affect the biological activity of the molecule. nih.gov

One key area of application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The design of kinase inhibitors often involves creating molecules that can fit into the ATP-binding site of the enzyme. The cyclohexane core can be used as a central scaffold, with the hydroxyl and ester groups serving as points for the attachment of various pharmacophores that can form hydrogen bonds or other interactions with the amino acid residues in the binding pocket. For instance, the hydroxyl group can be derivatized to form ethers or esters with moieties that mimic the adenine (B156593) region of ATP, while the ester group can be converted to amides with substituents that target other regions of the binding site.

Another targeted application for rationally designed derivatives is in the development of antiviral agents. The cyclohexane scaffold can be used to mimic the structure of natural substrates of viral enzymes, thereby acting as competitive inhibitors. For example, by modifying the hydroxyl and ester groups, it is possible to create derivatives that mimic the structure of sialic acid, which is a key component of the cell surface receptors that many viruses use to enter cells.

The principles of rational design also extend to the development of new materials. For instance, this compound can serve as a monomer for the synthesis of specialty polymers. By modifying the hydroxyl group, it is possible to introduce different functional groups that can alter the physical properties of the resulting polymer, such as its thermal stability, solubility, or biodegradability.

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of this compound and its derivatives has traditionally relied on conventional organic synthesis methods. However, recent research has focused on the exploration of novel reaction pathways and catalytic systems to improve the efficiency, stereoselectivity, and environmental sustainability of these processes.

One area of active research is the use of biocatalysis. Enzymes, such as lipases and esterases, can be used to catalyze the stereoselective synthesis of specific isomers of this compound. For example, a racemic mixture of the compound can be resolved using a lipase (B570770) that selectively hydrolyzes one enantiomer, leaving the other enantiomer in high purity. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

In addition to biocatalysis, organocatalysis has emerged as a powerful tool for the synthesis of complex molecules. Organocatalysts are small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity. For instance, chiral organocatalysts can be used to direct the stereoselective addition of functional groups to the cyclohexane ring, allowing for the synthesis of specific stereoisomers of this compound derivatives.

Furthermore, advancements in transition metal catalysis have opened up new avenues for the functionalization of the cyclohexane ring. For example, C-H activation is a powerful technique that allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. This method can be used to introduce new functional groups at specific positions on the cyclohexane ring, providing access to a wide range of novel derivatives that would be difficult to synthesize using traditional methods.

Another area of innovation is the development of flow chemistry systems for the synthesis of this compound and its derivatives. Flow chemistry involves carrying out chemical reactions in a continuous flow system, rather than in a traditional batch reactor. This approach offers several advantages, including improved reaction control, enhanced safety, and the ability to easily scale up the production of the desired compound.

Q & A

Basic: What are the optimal conditions for synthesizing Methyl 4-hydroxycyclohexanecarboxylate with high stereochemical purity?

Methodological Answer:
The synthesis of this compound requires careful control of stereochemistry, particularly when retaining cis/trans configurations. A validated method involves reductive etherification using triethylamine and TMSCl at 0°C, followed by reaction with benzyl 4-oxopiperidine-1-carboxylate in the presence of Et₃SiH and TMSOTf. The trans/cis configuration of the starting material (e.g., ethyl 4-hydroxycyclohexanecarboxylate) is retained in the product, enabling scalable synthesis of pure stereoisomers by starting with isomerically pure precursors .

Advanced: How does the stereochemistry of this compound influence its reactivity in enzyme-catalyzed reactions?

Methodological Answer:
The trans-4-hydroxy isomer of this compound is a specific substrate for 4-hydroxycyclohexanecarboxylate dehydrogenase (EC 1.1.1.226), an oxidoreductase that catalyzes the NAD⁺-dependent oxidation to 4-oxocyclohexanecarboxylate. Enzyme assays must use purified trans-isomer preparations to avoid kinetic interference from the cis-isomer. Circular dichroism (CD) spectroscopy or chiral HPLC is recommended to verify stereochemical purity prior to enzymatic studies .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester (δ ~3.6 ppm for methoxy) and hydroxyl (δ ~1.5–2.5 ppm) groups.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3200–3600 cm⁻¹ (hydroxyl O-H) validate functional groups.
  • Chromatography : Reverse-phase HPLC with a C18 column and polar mobile phase resolves cis/trans isomers.
    Physical properties (e.g., boiling point: 233.3°C, density: 1.121 g/cm³) should align with literature values for purity verification .

Advanced: What are the mechanistic implications of the formyl and carboxylate ester groups in derivatives of this compound during nucleophilic addition reactions?

Methodological Answer:
In derivatives like (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, the formyl group undergoes nucleophilic additions (e.g., Grignard reactions), while the ester group is susceptible to hydrolysis under acidic/basic conditions. Kinetic studies using in-situ FTIR or LC-MS can track reaction progress. For example, the formyl group’s electrophilicity is enhanced by the electron-withdrawing ester moiety, enabling regioselective modifications at the formyl site. Solvent polarity and temperature must be optimized to minimize ester hydrolysis during such reactions .

Basic: How can researchers ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (vapor pressure: 8.14×10⁻⁶ mmHg at 25°C).
  • First Aid : For skin contact, wash immediately with water; if ingested, seek medical attention and provide SDS documentation (CAS 17449-76-2).
  • Storage : Keep in airtight containers away from oxidizers at room temperature .

Advanced: In what ways do structural modifications of this compound affect its biological activity as observed in enzyme inhibition studies?

Methodological Answer:
Substituents on the cyclohexane ring (e.g., alkyl groups, halogens) alter steric and electronic profiles, impacting enzyme binding. For instance, methyl groups at the 6-position increase hydrophobic interactions with dehydrogenase active sites, while electron-withdrawing groups (e.g., -NO₂) reduce catalytic efficiency. Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking can identify critical binding residues. Competitive inhibition assays (e.g., varying substrate and inhibitor concentrations) quantify Ki values for derivatives .

Basic: How is this compound distinguished from its structural analogs in synthetic applications?

Methodological Answer:
Compared to cyclohexanol (lacking ester groups) or cyclohexanecarboxylic acid (free carboxylic acid), the ester group in this compound provides stability under neutral conditions while enabling hydrolysis to carboxylic acids under controlled basic conditions. TLC with iodine staining or GC-MS retention times can differentiate these analogs. The hydroxyl group’s position (para to the ester) also influences hydrogen-bonding patterns in supramolecular assemblies .

Advanced: What experimental strategies resolve contradictions in reported catalytic activities of this compound derivatives?

Methodological Answer:
Discrepancies in catalytic data often arise from impurities or isomer mixtures. Strategies include:

  • Isomer Purity : Use chiral columns (e.g., ChiralPak AD-H) to isolate cis/trans isomers.
  • Kinetic Replicates : Conduct triplicate assays with internal standards (e.g., deuterated analogs) to validate reproducibility.
  • Cross-Validation : Compare results across multiple techniques (e.g., enzyme kinetics, isothermal titration calorimetry) to confirm binding affinities .

Basic: What are the key physicochemical parameters to monitor during stability studies of this compound?

Methodological Answer:

  • Hydrolytic Stability : Monitor ester hydrolysis via pH-stat titration in buffered solutions (pH 2–12).
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>233°C).
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 1.2 million lux-hours) to detect degradation products .

Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways, such as the activation energy for nucleophilic attacks on the formyl group in derivatives. Molecular dynamics simulations assess solvent effects (e.g., THF vs. water) on reaction rates. Software like Gaussian or ORCA is recommended for modeling transition states and intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.